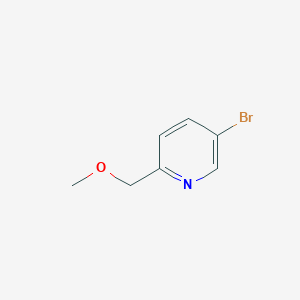

5-Bromo-2-(methoxymethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemical and life sciences. nih.govlifechemicals.com Its presence is noted in essential natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. nih.govlifechemicals.com The unique properties of the pyridine nucleus, including its basicity and ability to improve the water solubility of molecules, make it a highly desirable component in drug design. nih.gov Consequently, pyridine derivatives are integral to a significant number of FDA-approved pharmaceuticals, where they contribute to the therapeutic effects of drugs targeting a wide range of diseases. lifechemicals.comrsc.orgnih.gov Beyond medicinal chemistry, pyridine scaffolds are crucial in the development of agrochemicals, functional nanomaterials, and as ligands in organometallic chemistry and catalysis. nih.govresearchgate.net

Role of Halogenated Pyridines as Versatile Synthons

Halogenated pyridines are a cornerstone of modern organic synthesis, acting as highly versatile synthons, or synthetic building blocks. The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring provides a reactive handle for a variety of chemical modifications, most notably in transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The position of the halogen on the pyridine ring influences its reactivity. Due to the electron-withdrawing nature of the ring nitrogen, positions C2 and C4 are more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in catalytic cycles. nih.gov This inherent reactivity allows for site-selective functionalization of polyhalogenated pyridines, enabling the controlled and stepwise construction of highly substituted and complex pyridine derivatives. nih.gov This capability makes halogenated pyridines invaluable intermediates for creating diverse molecular libraries for drug discovery and materials science.

Structural and Synthetic Relevance of 5-Bromo-2-(methoxymethyl)pyridine within the Pyridine Class

Within the extensive family of halogenated pyridines, this compound emerges as a compound with distinct structural and synthetic value. Its architecture features a bromine atom at the 5-position and a methoxymethyl group at the 2-position. This specific arrangement offers multiple avenues for synthetic elaboration.

The bromine atom at the 5-position serves as a classical site for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl groups. The methoxymethyl substituent at the 2-position is also of significant interest. It can influence the electronic properties of the ring and may act as a directing group in certain reactions. Furthermore, the methoxymethyl group itself can be a precursor to other functional groups, such as a hydroxymethyl or a formyl group, through subsequent chemical transformations.

The utility of this compound is demonstrated by its use as an intermediate in the synthesis of more complex molecules. For instance, related structures like 5-bromo-2-methoxypyridine (B44785) and 5-bromo-2-methylpyridine (B113479) are employed in the synthesis of bipyridines and as intermediates for pharmaceuticals. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The synthesis of this compound itself highlights the strategic manipulation of pyridine chemistry. A related compound, 5-Bromo-2-methoxypyridine, can be synthesized from 2,5-dibromopyridine (B19318) by selective reaction with sodium hydroxide (B78521) in methanol. chemicalbook.com This underscores the regioselective control that can be achieved in the functionalization of dihalogenated pyridines.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| InChIKey | LONDTBMHNVZMQD-UHFFFAOYSA-N |

| SMILES | COCC1=NC=C(C=C1)Br |

| CAS Number | 1000787-43-8 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDTBMHNVZMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxymethyl Pyridine

Strategies for Constructing the Substituted Pyridine (B92270) Core

The assembly of the 5-Bromo-2-(methoxymethyl)pyridine scaffold relies on a systematic approach that begins with readily available precursors and proceeds through controlled introduction of the required substituents.

Precursor Identification and Preparation

The selection of an appropriate starting material is critical for an efficient synthetic pathway. A common precursor for the synthesis of related 5-bromo-2-substituted pyridines is 2,5-dibromopyridine (B19318). This commercially available compound provides a platform for the differential functionalization of the pyridine ring at positions 2 and 5.

Another versatile precursor is 2-methylpyridine. guidechem.com This starting material can undergo a series of reactions to introduce the necessary bromo and methoxymethyl groups. For instance, 5-nitro-2-chloropyridine can be used in a condensation reaction with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.com Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, can introduce the bromo substituent at the 5-position. google.comgoogle.com

In some synthetic strategies, a more functionalized pyridine core is constructed first, followed by the introduction of the bromo and methoxymethyl groups. For example, 6-methyl-3-pyridinecarboxylic acid can serve as a starting point, which is then converted to 6-methyl-3-aminopyridine through a series of steps including esterification, amidation, and Hofmann rearrangement. google.com

The following table summarizes key precursors and their transformations:

| Precursor | Transformation | Resulting Intermediate |

| 2,5-dibromopyridine | Nucleophilic substitution with sodium methoxide (B1231860) | 5-Bromo-2-methoxypyridine (B44785) |

| 2-methylpyridine | Bromination | 5-Bromo-2-methylpyridine (B113479) |

| 5-nitro-2-chloropyridine | Condensation with diethyl malonate, decarboxylation | 5-nitro-2-methylpyridine |

| 6-methyl-3-pyridinecarboxylic acid | Esterification, amidation, Hofmann rearrangement | 6-methyl-3-aminopyridine |

Regioselective Introduction of the Methoxy-methyl Substituent at Position 2

The introduction of the methoxymethyl group at the C-2 position of the pyridine ring is a key step that can be achieved through various methods, depending on the chosen precursor.

One direct approach involves the nucleophilic substitution of a suitable leaving group at the 2-position. For instance, starting from 2,5-dibromopyridine, a regioselective substitution of the bromine atom at C-2 can be achieved using sodium methoxide in methanol, typically under reflux conditions, to yield 5-bromo-2-methoxypyridine. chemicalbook.com A similar strategy can be applied to 5-bromo-2-chloro-3-nitropyridine, where the chloro group is displaced by a methoxide anion. chemicalbook.com

In an alternative strategy starting from 2-methylpyridine, the methyl group can be functionalized. This typically involves radical bromination of the methyl group to form 2-(bromomethyl)pyridine, followed by nucleophilic substitution with sodium methoxide to introduce the methoxymethyl group.

The table below outlines methods for introducing the methoxymethyl group:

| Starting Material | Reagent | Product |

| 2,5-dibromopyridine | Sodium methoxide/Methanol | 5-Bromo-2-methoxypyridine |

| 5-bromo-2-chloro-3-nitropyridine | Sodium methoxide/Methanol | 5-bromo-2-methoxy-3-nitropyridine |

| 5-Bromo-2-(bromomethyl)pyridine | Sodium methoxide | This compound |

Directed Bromination Methodologies at Position 5

The regioselective introduction of a bromine atom at the C-5 position is often accomplished through electrophilic aromatic substitution. The directing effects of the substituents already present on the pyridine ring play a crucial role in achieving the desired regioselectivity.

For precursors like 2-methylpyridine, direct bromination can be challenging due to the deactivating nature of the pyridine nitrogen. However, the presence of an activating group can facilitate the reaction. For example, the amino group in 5-amino-2-methylpyridine (B47470) directs the incoming electrophile to the ortho and para positions. In this case, bromination would occur at the 5-position. A common method involves the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion, often using cuprous bromide (CuBr) as a catalyst. google.com

In the case of 2-substituted pyridines where the C-5 position is electronically favored for electrophilic attack, direct bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent can be effective. pharm.or.jp The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired 5-bromo product.

The following table summarizes directed bromination methods:

| Substrate | Brominating Agent | Conditions | Product |

| 5-amino-2-methylpyridine | HBr, NaNO₂, CuBr | Diazotization followed by Sandmeyer reaction | 5-Bromo-2-methylpyridine |

| 2-methoxy-6-methylaminopyridine-3-carboxylate | N-Bromosuccinimide (NBS) | DMF, 80 °C | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate |

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers sophisticated tools for the functionalization of pyridine rings, including metal-catalyzed cross-coupling reactions and the use of organometallic reagents. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Metal-Catalyzed Coupling Strategies for Pyridine Functionalization

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the C-H functionalization of pyridines. beilstein-journals.org These methods allow for the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials. While direct C-H functionalization at the C-5 position of a 2-substituted pyridine can be challenging, strategies involving directing groups can achieve high regioselectivity.

For instance, a directing group at the C-2 or C-6 position can guide a metal catalyst to the adjacent C-H bond, facilitating its activation and subsequent coupling with a suitable partner. Although direct C-5 functionalization is less common, sequential functionalization strategies can be employed. For example, a palladium-catalyzed C-2 arylation of a pyridine N-oxide can be followed by other transformations to build the desired substitution pattern. beilstein-journals.org

Organometallic Reagents in Pyridine Synthesis

The use of organometallic reagents, such as organolithium or Grignard reagents, in conjunction with pyridine derivatives allows for the construction of complex molecular architectures. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the pyridine ring directs deprotonation by a strong base to an adjacent position. nih.gov This generates a nucleophilic organometallic intermediate that can react with various electrophiles.

While direct C-5 metalation of a 2-substituted pyridine is not typically favored, a halogen-metal exchange reaction is a viable alternative. Starting with a pre-brominated pyridine, such as 2-substituted-5-bromopyridine, treatment with an organolithium reagent at low temperature can generate the corresponding 5-lithiated pyridine. This powerful nucleophile can then be quenched with an appropriate electrophile to introduce a variety of substituents at the 5-position.

Recent advances have also focused on directing group-free C-H functionalization strategies to overcome the inherent reactivity patterns of the pyridine ring. nih.govresearchgate.netrsc.org These methods often involve the temporary dearomatization of the pyridine ring to alter its electronic properties and enable functionalization at positions that are typically unreactive. researchgate.net

Lithium-Mediated Functionalization

Lithium-mediated synthesis represents a powerful method for the selective functionalization of pyridine rings. This approach commonly involves a halogen-lithium exchange reaction on a dihalo-substituted pyridine. For the synthesis of this compound, 2,5-dibromopyridine is a logical starting material.

The process involves treating 2,5-dibromopyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C or lower) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The bromine atom at the 2-position is more susceptible to halogen-lithium exchange than the one at the 5-position due to the inductive effect of the nitrogen atom, which increases the acidity of the adjacent proton and stabilizes the resulting lithiated intermediate. This regioselectivity is a key advantage of this method.

Once the 5-bromo-2-lithiopyridine intermediate is formed, it is quenched with an appropriate electrophile to introduce the methoxymethyl group. A common electrophile for this purpose is chloromethyl methyl ether (MOM-Cl).

Table 1: Representative Lithium-Mediated Synthesis

| Starting Material | Reagent | Electrophile | Solvent | Temperature (°C) |

|---|

The reaction requires strict anhydrous conditions as organolithium reagents are highly reactive towards water. The low temperatures are essential to prevent side reactions, including potential nucleophilic attack of the organolithium reagent on the pyridine ring itself. researchgate.net

Magnesium-Mediated Functionalization

Magnesium-mediated functionalization, primarily through the use of Grignard reagents, offers a viable and often milder alternative to lithium-based methods. A highly effective route involves an iodine-magnesium exchange rather than a direct reaction with a brominated position. nih.gov

This synthesis starts with 5-bromo-2-iodopyridine (B1269129). researchgate.net The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective formation of the Grignard reagent at the 2-position. The reaction is typically carried out by treating the starting material with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). The latter is known to enhance the solubility and reactivity of the resulting organomagnesium species.

The resulting Grignard reagent, 5-bromopyridyl-2-magnesium chloride, is a potent nucleophile. nih.gov This intermediate can then be reacted with an electrophile such as chloromethyl methyl ether to yield this compound. This method avoids the extremely low temperatures required for many organolithium reactions and is often preferred for its functional group tolerance and operational simplicity.

Table 2: Magnesium-Mediated Synthesis via Iodo-Magnesium Exchange

| Starting Material | Reagent | Electrophile | Solvent |

|---|

This approach provides a robust pathway to a range of functionalized pyridines by varying the electrophile used to trap the Grignard reagent intermediate. researchgate.net

Zinc-Mediated Functionalization

Organozinc reagents are known for their excellent functional group tolerance and are often used in cross-coupling reactions. While less common for direct functionalization compared to lithium or magnesium reagents in this specific context, a zinc-mediated pathway is plausible.

A potential route involves the formation of an organozinc reagent from 5-bromo-2-iodopyridine. This can be achieved by reacting the starting material with activated zinc metal (e.g., Rieke zinc). The resulting organozinc species, 5-bromo-2-pyridylzinc iodide, would be less reactive than its lithium or magnesium counterparts, which can be advantageous in complex syntheses.

Alternatively, a Barbier-type reaction could be employed, where a mixture of the halide (e.g., 5-bromo-2-chloropyridine) and the electrophile are reacted together in the presence of metallic zinc. rsc.org However, for introducing a methoxymethyl group, a pre-formed organozinc reagent would likely offer better control and yield. Once formed, the organozinc reagent would typically be used in a palladium-catalyzed Negishi cross-coupling reaction with a suitable electrophile like chloromethyl methyl ether. The use of zinc can be particularly beneficial when other sensitive functional groups are present in the molecule. rsc.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical to maximize the yield and purity of this compound while minimizing byproduct formation. Key factors include solvent, temperature, reagent choice, and reaction time.

Solvent: The choice of solvent is crucial. For organolithium and organomagnesium reactions, anhydrous ethereal solvents like THF and diethyl ether are standard as they solvate the metal cation, enhancing reactivity, and are inert under the reaction conditions. The polarity of the solvent can influence regioselectivity in some pyridine functionalization reactions. pharm.or.jp

Temperature: Temperature control is arguably the most critical parameter, especially for lithium-mediated reactions. Maintaining temperatures at -78 °C or below is necessary to ensure selective halogen-lithium exchange at the 2-position and to prevent decomposition of the thermally unstable 2-lithiopyridine intermediate. For magnesium-mediated reactions, while cryogenic conditions are not always necessary, temperature control is still important to manage exotherms and prevent side reactions. researchgate.net

Reagents and Additives: In magnesium-mediated syntheses, the use of i-PrMgCl·LiCl often provides superior results compared to i-PrMgCl alone due to the salt's ability to break up magnesium clusters and increase the effective concentration of the active reagent. researchgate.net For zinc-mediated reactions, the method of zinc activation can significantly impact reaction rates and yields.

Reaction Time: Sufficient reaction time is needed for the complete formation of the organometallic intermediate and its subsequent reaction with the electrophile. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction endpoint and avoid degradation of the product.

Table 3: Comparison of Optimized Parameters for Organometallic Syntheses

| Parameter | Lithium-Mediated | Magnesium-Mediated | Zinc-Mediated |

|---|---|---|---|

| Typical Temperature | -78 °C | -10 °C to 25 °C | 25 °C to 60 °C |

| Key Advantage | High reactivity | Good balance of reactivity and stability | Excellent functional group tolerance |

| Primary Substrate | 2,5-Dibromopyridine | 5-Bromo-2-iodopyridine | 5-Bromo-2-iodopyridine |

| Critical Factor | Strict low temperature and anhydrous conditions | Selective I/Mg exchange | Metal activation and/or catalyst |

Mechanistic Pathways in the Formation of this compound

The formation of this compound via these methodologies proceeds through distinct mechanistic pathways defined by the organometallic intermediate.

Lithium-Mediated Pathway: The mechanism begins with a halogen-lithium exchange . The butyl group of n-BuLi attacks the more electrophilic bromine atom at the C2 position of 2,5-dibromopyridine. This is not a simple nucleophilic substitution but rather a four-centered transition state involving the lithium atom coordinating to the bromine. This process is favored at C2 due to the inductive electron-withdrawing effect of the ring nitrogen, which stabilizes the resulting carbanionic character of the 2-lithiated species. The products are the desired 5-bromo-2-lithiopyridine and 1-bromobutane. The highly nucleophilic lithiated pyridine then undergoes a standard electrophilic quench , attacking the electrophilic carbon of chloromethyl methyl ether in an SN2 reaction to form the final product and lithium chloride.

Magnesium-Mediated Pathway: This route proceeds via an iodo-magnesium exchange . The i-PrMgCl reagent attacks the iodine atom on 5-bromo-2-iodopyridine. This exchange is more facile than a bromine-magnesium exchange and much more favorable than direct insertion of magnesium, which would be slow. The reaction forms the Grignard reagent, 5-bromopyridyl-2-magnesium chloride, and isopropyl iodide. This Grignard reagent exists in a complex equilibrium (the Schlenk equilibrium) between the dialkylmagnesium species and magnesium chloride. The carbon-magnesium bond is highly polarized, rendering the C2 carbon strongly nucleophilic. The final step is a nucleophilic attack on the electrophile, similar to the lithium pathway, to forge the new carbon-carbon bond and yield the target molecule.

Zinc-Mediated Pathway: The mechanism for a Negishi-type coupling would involve the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond (preferentially C-I) of 5-bromo-2-iodopyridine to form a Pd(II) complex. Concurrently, the organozinc reagent is formed by the direct insertion of metallic zinc into the C-I bond. The next step is transmetalation , where the methoxymethyl group (if pre-formed on zinc) or the pyridyl group is transferred from zinc to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments (the pyridyl ring and the methoxymethyl group) are coupled together, forming the product and regenerating the Pd(0) catalyst, allowing the catalytic cycle to continue.

Reactivity and Reaction Pathways of 5 Bromo 2 Methoxymethyl Pyridine

Transformations Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional group that allows for a variety of chemical transformations, enhancing the compound's utility as a building block in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SɴAr) reactions, where it can be replaced by various nucleophiles. nih.gov The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction. While specific examples for 5-Bromo-2-(methoxymethyl)pyridine are not extensively documented in the provided search results, the general reactivity of brominated pyridines suggests that it can undergo substitution with nucleophiles such as phenols. nih.gov The reaction conditions, including the nature of the nucleophile and the presence of a base, play a crucial role in the success of these substitutions. rsc.org

Formation of Organometallic Intermediates from the Bromine Moiety

The bromine atom can be used to generate organometallic reagents, which are valuable intermediates for further reactions.

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to lithium-halogen exchange, forming a lithiated pyridine species. This process is often performed at low temperatures to avoid side reactions. The resulting organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles. The choice of solvent is critical, as non-coordinating solvents like toluene (B28343) can favor lithiation at a specific position. google.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal can form the corresponding Grignard reagent. youtube.comgoogle.com This organomagnesium compound is another important nucleophilic intermediate that can be used in various carbon-carbon bond-forming reactions, such as additions to carbonyl compounds. youtube.com

Reactions at the Methoxymethyl Moiety

The methoxymethyl group at the 2-position of the pyridine ring also offers opportunities for chemical modification.

Cleavage and Derivatization of the Ether Linkage

The ether linkage in the methoxymethyl group can be cleaved under certain conditions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are typically required for this process. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com Depending on the structure of the ether, the cleavage can occur through an Sɴ1 or Sɴ2 mechanism. wikipedia.orgmasterorganicchemistry.com For a primary ether like the methoxymethyl group, an Sɴ2 pathway is expected. masterorganicchemistry.com This cleavage would yield 2-(hydroxymethyl)-5-bromopyridine and a methyl halide.

Oxidation Reactions of the Methylene (B1212753) Group

The methylene group (-CH₂-) within the methoxymethyl substituent can potentially be oxidized to a carbonyl group. While specific examples for this compound are not provided in the search results, the oxidation of similar benzylic ethers to the corresponding aldehydes or carboxylic acids is a known transformation in organic chemistry. This would typically require the use of specific oxidizing agents.

Nucleophilic Attack and Alkylation Pathways

The reactivity of this compound towards nucleophiles and its use in alkylation reactions are predominantly centered on the carbon-bromine bond. Direct nucleophilic attack on the nitrogen atom of the pyridine ring is also a known pathway for pyridinium (B92312) salt formation. nih.gov However, the most synthetically valuable transformations involve metal-mediated reactions that activate the C5 position.

One of the most fundamental reactions in this class is the metal-halogen exchange. wikipedia.org Treating this compound with strong organolithium reagents, such as n-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom. wikipedia.orgtcnj.edu This process generates a highly reactive organometallic intermediate, 2-(methoxymethyl)-5-lithiopyridine. This lithiated species is a potent nucleophile and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively achieving alkylation or functionalization at the C5 position. tcnj.edu The stability of such intermediates is crucial, and reactions are often performed under cryogenic conditions to prevent side reactions. tcnj.edunih.gov

Perhaps the most widely exploited reaction pathway for alkylation and arylation is the palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com This reaction involves coupling the bromopyridine substrate with various aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction is highly efficient for creating C-C bonds and tolerates a wide variety of functional groups on the coupling partner. For instance, coupling this compound with different arylboronic acids provides access to a diverse library of 5-aryl-2-(methoxymethyl)pyridine derivatives. The general conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) in a suitable solvent system like dioxane/water. mdpi.comnih.gov

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C, >15 h | Moderate to Good | mdpi.com |

| 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Reflux (100 °C), 8 h | 92% | nih.gov |

| Heteroarylboronic acids (e.g., thienyl, quinolyl) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | Not specified | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System

The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, generally disfavors electrophilic aromatic substitution while making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the this compound ring is challenging. The pyridine nitrogen deactivates the ring towards attack by electrophiles. Any such reaction would likely require harsh conditions and would be expected to occur at the C3 or C5 position, which are the least deactivated positions. However, such reactions are not commonly reported for this specific substrate, as functionalization is more readily achieved via the metal-halogen exchange or cross-coupling pathways described previously.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. youtube.comrsc.org In this compound, the bromine atom is at the C5 position, which is meta to the nitrogen. Direct SNAr by displacement of the bromide ion is generally less facile than at the C2 or C4 positions because the activating effect of the ring nitrogen is less pronounced at the meta position. youtube.com

However, the C5-bromo substituent can be displaced under certain conditions, especially with potent nucleophiles or through metal-catalyzed processes that proceed via different mechanisms. For example, the synthesis of 2-methoxy-5-bromopyridine from 2,5-dibromopyridine (B19318) demonstrates that a nucleophile (methoxide) preferentially displaces the bromine at the more activated C2 position over the C5 position. chemicalbook.com This highlights the relative inertness of the C5-bromo group to classical SNAr compared to other positions. For this compound, functionalization at C5 is almost exclusively achieved through the metal-mediated cross-coupling reactions discussed in the previous section, rather than direct SNAr.

Reduction Chemistry of the Pyridine Nucleus

The aromatic pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative, 5-Bromo-2-(methoxymethyl)piperidine. This transformation eliminates the aromaticity of the ring and creates a saturated heterocyclic system. The most common method for this reduction is catalytic hydrogenation. researchgate.net

This reaction typically involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. researchgate.net A variety of catalysts can be employed, including those based on platinum (e.g., platinum oxide), palladium (e.g., palladium on carbon, Pd/C), rhodium, and Raney nickel. researchgate.netclockss.org The reaction conditions, such as temperature, pressure, and choice of catalyst, are critical. For instance, while some reductions can proceed under mild conditions (e.g., 60°C, 70 atm H₂), more forcing conditions may be required, which can sometimes lead to side reactions like the reduction of the bromo substituent (hydrodebromination). researchgate.netgoogle.com

Alternative reducing agents have also been explored for pyridine ring reduction. Samarium diiodide (SmI₂) in the presence of water has been shown to be a potent system for reducing pyridine to piperidine at room temperature. clockss.org However, this method can sometimes lead to the partial elimination of other functional groups present on the ring. clockss.org

| Reducing System | Product | Conditions | Comments | Reference |

|---|---|---|---|---|

| H₂ / Platinum oxide | Piperidine derivative | Varies (pressure, temp.) | Commonly used for pyridine hydrogenation. | clockss.org |

| H₂ / Pd/C | Piperidine derivative | 15–40 °C | Higher temperatures can cause over-reduction or side reactions. | google.com |

| H₂ / Bimetallic Pd-Ag or Pd-Cu nanoparticles | Piperidine derivative | 60 °C, 70 atm | High conversion (99%) and selectivity (99%) reported for pyridine. | researchgate.net |

| SmI₂ / H₂O | Piperidine derivative | Room Temperature, THF | Rapid reaction; may affect other functional groups. | clockss.org |

Advanced Functionalization and Derivatization Strategies Utilizing 5 Bromo 2 Methoxymethyl Pyridine

Divergent Synthetic Routes from 5-Bromo-2-(methoxymethyl)pyridine

The bromine atom on the pyridine (B92270) ring is the lynchpin for a variety of divergent synthetic pathways, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, transforming the simple starting material into a wide range of more complex derivatives.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. libretexts.org For this compound, the Suzuki-Miyaura reaction provides a direct route to 5-aryl or 5-vinyl derivatives. Due to the mild reaction conditions and tolerance of a wide variety of functional groups, it is a preferred method for synthesizing biaryl compounds, which are common structures in medicinal chemistry. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govnih.gov

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is invaluable for creating rigid, linear extensions from the pyridine core, which are useful in materials science and for constructing complex natural product skeletons. wikipedia.org The reaction is generally carried out under mild, basic conditions. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds, allowing for the synthesis of 5-amino-2-(methoxymethyl)pyridine derivatives. wikipedia.org It has become a vital tool in drug discovery, as the introduction of an amine group can dramatically alter a molecule's biological properties. The reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net

Metal-Halogen Exchange:

Another significant strategy for functionalizing this compound is the lithium-halogen exchange. wikipedia.org This reaction, typically carried out at low temperatures using an organolithium reagent like n-butyllithium or tert-butyllithium, rapidly converts the C-Br bond to a C-Li bond. nih.govharvard.edubyu.edu The resulting highly nucleophilic 5-lithiated pyridine species can then be reacted with a diverse range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide variety of functional groups at the 5-position. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

| Reaction Type | Key Reagents | Bond Formed | Resulting Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd catalyst, Base | C(sp²)–C(sp²) | 5-Aryl-2-(methoxymethyl)pyridines |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) salt, Base | C(sp²)–C(sp) | 5-Alkynyl-2-(methoxymethyl)pyridines |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | C(sp²)–N | 5-Amino-2-(methoxymethyl)pyridines |

| Lithium-Halogen Exchange | RLi (e.g., n-BuLi), then Electrophile (E⁺) | C(sp²)–E | 5-Substituted-2-(methoxymethyl)pyridines |

Multi-Component Reactions Incorporating the Pyridine Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. semanticscholar.org While direct incorporation of this compound into MCRs is not extensively documented, its derivatives serve as valuable substrates for such transformations.

For instance, the 5-bromo substituent can be converted into other functional groups that are amenable to MCRs. A prime example is the conversion to a 5-formyl derivative via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This 5-formyl-2-(methoxymethyl)pyridine could then serve as the aldehyde component in well-known MCRs:

Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. The high degree of structural diversity achievable makes it a powerful tool in combinatorial chemistry and drug discovery.

The development of novel MCRs that directly utilize the reactivity of the C-Br bond in this compound, perhaps in combination with a transition-metal catalyst, represents a promising area for future research, offering a rapid pathway to complex heterocyclic systems.

Stereoselective Transformations and Chiral Auxiliary Applications

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. While this compound is itself achiral, its structure offers potential for use in stereoselective synthesis.

One potential avenue is the development of chiral ligands or auxiliaries derived from this scaffold. Rotationally restricted biaryls, known as atropisomers, represent a major class of chiral auxiliaries and ligands. beilstein-journals.org A regio- and atropselective Suzuki-Miyaura coupling could potentially be used to synthesize axially chiral biaryl compounds from this compound and a suitable ortho-substituted arylboronic acid. beilstein-journals.org The steric hindrance provided by the substituents on both the pyridine and the coupling partner would restrict rotation around the newly formed C-C bond, leading to stable, separable enantiomers.

Furthermore, the pyridine nitrogen can act as a coordinating group for a chiral metal catalyst. This coordination could direct a catalytic transformation to occur stereoselectively at another position on the ring. For example, a chiral catalyst could differentiate between the two faces of the pyridine ring during a coupling or addition reaction, leading to an enantioenriched product.

Although the direct application of this compound as a chiral auxiliary is not yet a widely established strategy, its inherent structural features provide a foundation for the design of new chiral molecules and methodologies for asymmetric synthesis.

Applications of 5 Bromo 2 Methoxymethyl Pyridine As a Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

The structure of 5-Bromo-2-(methoxymethyl)pyridine, featuring a reactive halogen on an electron-deficient pyridine (B92270) ring, makes it an ideal precursor for the construction of more elaborate heterocyclic frameworks. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. mdpi.com This allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 5-position of the pyridine ring, leading to the creation of complex bi-aryl and related systems. mdpi.com

A key synthetic strategy for functionalizing bromopyridines involves a halogen-metal exchange to create highly reactive organometallic intermediates, such as Grignard reagents. For instance, the related compound 5-bromo-2-iodopyridine (B1269129) can be selectively converted into a pyridylmagnesium chloride intermediate, which then readily reacts with various electrophiles to yield a range of functionalized pyridines. researchgate.net This demonstrates a common and powerful approach that is applicable to this compound for generating diverse molecular architectures.

Furthermore, the methoxymethylpyridine core is a key component in the synthesis of complex dicarboxylic acid derivatives. For example, processes have been developed to produce 5-(methoxymethyl)pyridine-2,3-dicarboxylic acids, which are themselves critical intermediates for larger, more complex molecules. google.com These reactions highlight the utility of the methoxymethylpyridine scaffold in building up intricate molecular structures that serve as the foundation for specialized chemical products. google.com

Contributions to Medicinal Chemistry Research

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in favorable interactions with biological targets. mdpi.com Pyridine derivatives are sought after in the pharmaceutical industry for their therapeutic potential and their ability to improve properties like solubility and bioavailability. enpress-publisher.comresearchgate.net

As a Building Block for Pharmaceutical Scaffolds

As a functionalized pyridine, this compound serves as an essential building block for creating diverse molecular scaffolds. The pyridine nucleus is a cornerstone in the design of new drugs, and the ability to modify it through its bromo and methoxymethyl groups allows chemists to systematically alter a molecule's structure to optimize its pharmacological activity. enpress-publisher.comnih.gov The fusion of the pyridine ring with other cyclic systems to create novel scaffolds, such as chromenopyridines and imidazopyridines, has led to compounds with a broad spectrum of biological activities. mdpi.comnih.gov The versatility of intermediates like this compound is crucial for the construction of libraries of compounds that can be screened for potential therapeutic use. mdpi.com

Precursors for Bioactive Molecules

The transformation of functionalized pyridines into molecules with demonstrated biological activity is a central theme in medicinal chemistry. The development of novel antibacterial, antiviral, and anti-inflammatory agents often relies on synthetic pathways starting from pyridine-based intermediates. researchgate.netresearchgate.net For example, derivatives of isonicotinic acid, a related pyridine structure, have been used to create potent anti-inflammatory drugs. researchgate.net

While direct synthesis of a specific marketed drug from this compound is not prominently documented in the provided research, its structural motifs are present in various bioactive molecules. For instance, the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have shown analgesic and antiproliferative activities, highlights the utility of bromo-substituted aromatic ethers in generating bioactive compounds. nih.gov The strategic placement of the bromo and methoxymethyl groups on the pyridine ring of this compound makes it a promising precursor for new generations of therapeutic agents.

Application in Agrochemical Development

The pyridine ring is a critical component in a wide array of modern agrochemicals, including herbicides, fungicides, and insecticides. enpress-publisher.comresearchgate.net The development of novel crop protection agents often involves the use of pyridine-based intermediates that can be elaborated into complex, highly active molecules.

A significant application of the methoxymethylpyridine core is in the synthesis of herbicides that act as acetolactate synthase (ALS) inhibitors. A patented process describes the manufacture of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives, which are key intermediates in the production of potent herbicides such as Imazamox. google.com This industrial process underscores the value of the 5-(methoxymethyl)pyridine structure as a foundational element for complex agrochemicals. The synthesis involves transforming a substituted pyridine into a dicarboxylic acid, which is then converted into the final herbicidal product. google.com This demonstrates a clear and economically important application pathway for intermediates structurally similar to this compound.

Potential in Materials Science Research

While the primary applications of this compound have been concentrated in the life sciences, its chemical structure suggests potential for use in materials science. The pyridine ring can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, conductivity, and metal coordination. The presence of a reactive bromo group allows for polymerization or grafting onto surfaces via established cross-coupling chemistries.

Research into pyridine derivatives has shown their utility in the creation of dyes and functional materials. enpress-publisher.com Although specific research detailing the use of this compound in materials science is not yet widespread, its functional handles make it a candidate for future exploration in the development of novel polymers, organic electronics, or functional coatings. The general synthetic accessibility and the potential for tuning its electronic and physical properties through chemical modification suggest that its applications could extend beyond its current use as a biomedical and agrochemical intermediate.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Methoxymethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricacies of molecular structures and properties. rsc.orgnih.gov These methods are employed to predict the geometry, electronic distribution, and spectroscopic characteristics of molecules with a high degree of accuracy.

Electronic Structure Elucidation

Density Functional Theory (DFT) calculations are instrumental in determining the optimized molecular geometry and electronic structure of 5-Bromo-2-(methoxymethyl)pyridine. By employing a suitable functional, such as B3LYP, and a basis set like 6-311+G(d,p), the electronic ground state of the molecule can be accurately modeled. nih.gov These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents on the pyridine (B92270) ring. nih.gov In this compound, the electron-withdrawing bromine atom and the methoxymethyl group at positions 5 and 2, respectively, create a unique electronic environment. DFT studies can quantify the effects of these substituents on the electron density distribution across the pyridine ring. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the bromine atom, which possess lone pair electrons. The LUMO, conversely, is likely to be localized on the pyridine ring, which can accept electron density. The HOMO-LUMO energy gap provides insights into the molecule's reactivity in various chemical reactions. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.22 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deyoutube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge distribution. nih.govwisc.edu

In this compound, NBO analysis can reveal the natural atomic charges on each atom, providing a quantitative measure of the electron distribution. The analysis can also identify significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the molecule's stability and reactivity. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds can be quantified.

Table 2: Predicted Natural Atomic Charges for Key Atoms in this compound

| Atom | Predicted Natural Charge (e) |

|---|---|

| N1 (Pyridine) | -0.55 |

| C2 (Pyridine) | 0.20 |

| C5 (Pyridine) | -0.10 |

| Br | -0.05 |

| O (Methoxymethyl) | -0.60 |

Prediction of Reactivity and Reaction Selectivity through Computational Modeling

Computational modeling extends beyond static molecular properties to predict the dynamic behavior of molecules in chemical reactions. By simulating reaction pathways and analyzing reactivity indices, chemists can gain valuable insights into reaction mechanisms and selectivity.

Fukui Function Analysis

Fukui functions are reactivity indicators derived from DFT that help to predict the most reactive sites in a molecule for nucleophilic and electrophilic attacks. wikipedia.orghackernoon.com The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions simplify this by providing values for each atom in the molecule, indicating its propensity to either donate or accept electrons. scm.com

For this compound, Fukui function analysis can identify the atoms most susceptible to attack. The site with the highest value of ƒ+ is the most likely site for a nucleophilic attack, while the site with the highest ƒ- value is the preferred location for an electrophilic attack. This information is invaluable for predicting the regioselectivity of various reactions. researchgate.net

Table 3: Predicted Condensed Fukui Functions for Reactive Sites in this compound

| Atomic Site | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |

|---|---|---|

| C2 | 0.15 | 0.08 |

| C4 | 0.12 | 0.14 |

| C6 | 0.18 | 0.11 |

| C5 (attached to Br) | 0.05 | 0.25 |

Reaction Pathway Simulations

Computational chemistry allows for the simulation of entire reaction pathways, providing a step-by-step understanding of how reactants are converted into products. rsc.org These simulations involve locating transition states, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies. rsc.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

A significant reaction for halo-pyridines is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. nih.govresearchgate.net For this compound, computational modeling can simulate the key steps of the Suzuki coupling cycle: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org Such simulations can elucidate the role of ligands, bases, and solvents in the reaction, aiding in the optimization of experimental conditions. nih.gov

Conformational Analysis and Interconversion Dynamics

The primary conformational flexibility of this compound arises from the rotation around two key single bonds: the C2-C(methylene) bond and the C(methylene)-O bond. The rotation around these bonds dictates the spatial orientation of the methoxymethyl group relative to the pyridine ring.

Computational studies on similar aromatic ethers and methoxy-substituted heterocyclic compounds suggest that the most stable conformers are determined by a balance of steric and electronic effects. The rotation of the methoxy (B1213986) group is often characterized by a relatively low energy barrier. For instance, studies on the rotational barriers of methyl groups in various organic molecules have shown that these barriers are highly sensitive to the local chemical environment. nih.gov

In the case of this compound, the presence of the nitrogen atom in the pyridine ring and the bromine atom at the 5-position can influence the potential energy surface of the rotation. It is anticipated that the preferred conformation would seek to minimize steric hindrance between the methoxy group and the pyridine ring protons.

A study on N-methoxymethylated (MOM) pyrimidine (B1678525) derivatives indicated that for some compounds, a nonrestricted rotation along the C-6 acyclic side-chain was observed, suggesting low barriers to interconversion. nih.gov This is in line with the general understanding of the flexibility of such side chains on heterocyclic rings.

The interconversion between different conformers would occur rapidly at room temperature, as the energy barriers for the rotation of the methoxymethyl group are expected to be low. This rapid interconversion would result in averaged spectroscopic properties, particularly in NMR spectroscopy.

To provide a quantitative perspective, the following table presents calculated rotational barriers for the methoxy group in a related compound, 4,4'-dimethoxybiphenyl, as determined by electronic structure calculations. While not directly applicable to this compound, these values offer an insight into the magnitude of the energy barriers that might be expected.

| Rotation | Calculated Barrier Height (kJ mol⁻¹) |

|---|---|

| Methoxy group rotation | 19.4 |

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters, such as NMR chemical shifts and infrared vibrational frequencies, provides valuable insights into the molecular structure and electronic properties of a compound. While specific theoretical spectra for this compound are not published, we can discuss the expected spectroscopic features based on computational studies of related pyridine derivatives. cdnsciencepub.comacs.orgaps.org

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be performed using various computational methods, with Density Functional Theory (DFT) being a common approach. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov For pyridine derivatives, substituent chemical shifts (SCS) can also be used for estimation. stenutz.eu

Based on the structure of this compound, the following table outlines the expected ¹H and ¹³C NMR chemical shifts. The values are qualitative predictions based on the known effects of substituents on the pyridine ring.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.5-7.7 | ~120-125 |

| H4 | ~7.8-8.0 | ~140-145 |

| H6 | ~8.5-8.7 | ~150-155 |

| CH₂ | ~4.5-4.7 | ~70-75 |

| CH₃ | ~3.3-3.5 | ~55-60 |

| C2 | - | ~160-165 |

| C3 | - | ~120-125 |

| C4 | - | ~140-145 |

| C5 | - | ~115-120 |

| C6 | - | ~150-155 |

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. diva-portal.org The IR spectrum of this compound is expected to show characteristic bands for the pyridine ring, the C-Br bond, and the methoxymethyl group.

The following table summarizes the expected key vibrational frequencies for this compound based on known correlations for substituted pyridines. acs.orgaps.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (CH₂ and CH₃) | 2850-3000 |

| C=C and C=N ring stretching | 1400-1600 |

| C-O-C stretch (ether) | 1050-1150 |

| C-Br stretch | 500-650 |

It is important to note that these are predicted values and the actual experimental spectra may vary. Theoretical calculations provide a valuable starting point for the interpretation of experimental data.

Analytical Characterization Methodologies in 5 Bromo 2 Methoxymethyl Pyridine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromo-2-(methoxymethyl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, influenced by the ring's aromaticity and the presence of the electronegative bromine atom and the methoxymethyl group. The protons of the methoxymethyl group (-OCH₂-) and the methyl group (-OCH₃) will have distinct chemical shifts in the upfield region. The integration of the signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between neighboring protons, revealing connectivity information.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The carbon atoms of the pyridine ring will have characteristic shifts, with the carbon atom bonded to the bromine atom being significantly influenced. The chemical shifts of the methylene (B1212753) and methyl carbons of the methoxymethyl group are also readily identified. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework.

| ¹H NMR Data for this compound | |

| Proton | Approximate Chemical Shift (δ, ppm) |

| Pyridine-H3 | 7.8-8.0 |

| Pyridine-H4 | 7.6-7.8 |

| Pyridine-H6 | 8.5-8.7 |

| -OCH₂- | 4.5-4.7 |

| -OCH₃ | 3.3-3.5 |

| ¹³C NMR Data for this compound | |

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 160-162 |

| C3 (Pyridine) | 122-124 |

| C4 (Pyridine) | 140-142 |

| C5 (Pyridine) | 118-120 |

| C6 (Pyridine) | 150-152 |

| -OCH₂- | 72-74 |

| -OCH₃ | 58-60 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. surfacesciencewestern.com These techniques probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

FT-IR spectroscopy is particularly sensitive to polar bonds. surfacesciencewestern.com For this compound, key vibrational bands would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxymethyl group are observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-O stretching: The ether linkage (C-O-C) of the methoxymethyl group will show strong absorption bands in the 1000-1300 cm⁻¹ region.

C-Br stretching: The vibration of the carbon-bromine bond is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman spectroscopy, which is more sensitive to non-polar bonds, provides complementary information. surfacesciencewestern.com The symmetric vibrations of the pyridine ring and the C-C backbone are often more prominent in the Raman spectrum. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all expected functional groups. For instance, in a study of the related compound 5-bromo-2-nitropyridine, both FT-IR and Raman spectra were used to assign vibrational modes. nih.govresearchgate.net

| Vibrational Spectroscopy Data for this compound | |

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-O-C Symmetric Stretch | 1000 - 1150 |

| C-Br Stretch | 500 - 600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition and molecular weight of this compound. uni.lu Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places).

This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₇H₈BrNO), the presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a pair of molecular ion peaks separated by two mass units. HRMS can confirm this isotopic signature and provide a highly accurate mass measurement that distinguishes the compound from other molecules with the same nominal mass.

| High-Resolution Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₇H₈BrNO |

| Monoisotopic Mass | 200.97893 Da uni.lu |

| Theoretical m/z [M+H]⁺ (⁷⁹Br) | 201.9862 |

| Theoretical m/z [M+H]⁺ (⁸¹Br) | 203.9842 |

X-ray Crystallography for Solid-State Molecular Structure Determination

| Illustrative X-ray Crystallography Parameters (Hypothetical for C₇H₈BrNO) | |

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.0 |

| b (Å) | ~13.5 |

| c (Å) | ~6.0 |

| β (°) | ~105 |

| Volume (ų) | ~680 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are commonly employed for these purposes.

In HPLC and UPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the mobile phase and the stationary phase. A detector, typically a UV detector, monitors the eluent, and the retention time of the compound is a characteristic property under specific conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis. For instance, a related compound, 5-Bromo-2-methylpyridine (B113479), is commercially available with a purity of ≥99.0% as determined by HPLC. sigmaaldrich.com

Gas Chromatography is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A detector at the end of the column signals the elution of the compound. GC is a highly sensitive technique for detecting volatile impurities.

| Chromatographic Methods for Purity Analysis | |

| Technique | Primary Application |

| HPLC/UPLC | Purity assessment, quantification, and preparative separation of non-volatile and thermally sensitive compounds. |

| GC | Purity assessment and quantification of volatile and thermally stable compounds. |

Future Research Directions and Emerging Paradigms for 5 Bromo 2 Methoxymethyl Pyridine

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major driver for innovation in synthetic organic chemistry. Future research concerning 5-Bromo-2-(methoxymethyl)pyridine will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

Direct C-H Bromination: Investigating selective C-H activation and subsequent bromination of a 2-(methoxymethyl)pyridine (B1295691) precursor would eliminate the need for pre-functionalized starting materials, significantly shortening the synthetic sequence.

Eco-Friendly Brominating Agents: Moving away from elemental bromine towards safer and more sustainable brominating agents is a key goal. The use of reagents like 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in trifluoroacetic acid, which has been shown to be effective for other pyridine (B92270) systems, presents a promising alternative.

Biocatalysis: The use of enzymes to perform selective transformations on the pyridine ring or its substituents offers a highly sustainable approach. While not yet reported for this specific molecule, the development of biocatalysts for halogenation or other modifications could revolutionize its synthesis.

Exploration of Uncharted Reactivity Patterns

The bromine atom at the 5-position is the most exploited reactive handle on this compound, primarily through palladium-catalyzed cross-coupling reactions. While effective, this represents only a fraction of its potential reactivity. Future explorations will likely delve into uncharted patterns.

Diverse Cross-Coupling Reactions: Beyond standard Suzuki and Stille couplings, there is an opportunity to explore a wider range of C-C and C-N bond-forming reactions. This includes Sonogashira, Heck, Buchwald-Hartwig, and Negishi couplings to introduce diverse functional groups. Studies on related bromo-pyridines have demonstrated success with Suzuki-Miyaura reactions to produce novel 5-aryl-pyridine derivatives. mdpi.comresearchgate.net

Metal-Halogen Exchange: The synthesis of organometallic intermediates, such as Grignard or organozinc reagents, via metal-halogen exchange is a powerful strategy. The successful synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine (B1269129) suggests that similar transformations could be developed for this compound, opening pathways to a variety of functionalized pyridines by reaction with different electrophiles. researchgate.net

Activation of the Methoxymethyl Group: The methoxymethyl substituent is often treated as a passive entity. Future research could investigate its potential for activation, for example, through ether cleavage to reveal a hydroxymethyl group, which can then be further functionalized. medchemexpress.com This would add another layer of synthetic versatility to the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. mdpi.com These technologies offer enhanced safety, reproducibility, scalability, and efficiency. uc.pt

Continuous Flow Synthesis: Applying flow chemistry to the synthesis of this compound and its derivatives can offer significant advantages. mdpi.comuc.pt For example, hazardous reactions can be performed more safely in the small, controlled environment of a microreactor. Furthermore, multi-step sequences, which are common in the synthesis of complex heterocyclic molecules, can be telescoped into a single continuous process without the need to isolate intermediates. mdpi.com

Automated Synthesis for Library Generation: Automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. mit.edubeilstein-journals.org By systematically varying the coupling partners in cross-coupling reactions, these platforms can accelerate the discovery of new molecules with desired biological or material properties, a process crucial for drug discovery programs. mit.edunih.gov The rapid, on-demand nature of these systems would be a powerful tool for exploring the chemical space around this scaffold.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is central to the functionalization of this compound. Future advancements will depend heavily on the development of more sophisticated catalyst systems.

High-Turnover Catalysts: While palladium catalysts are the workhorses for cross-coupling reactions, developing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) is a constant goal. This would reduce catalyst loading, leading to lower costs and less metal contamination in the final product.

Alternative Metal Catalysts: There is a strong economic and environmental incentive to replace expensive and rare precious metals like palladium with more abundant and cheaper first-row transition metals such as nickel, copper, or iron. Research into developing robust and versatile catalysts based on these metals for reactions involving halopyridines is an active and important area.

Ligand Design: The performance of a metal catalyst is critically dependent on the surrounding ligands. The rational design of new ligands can be used to fine-tune the catalyst's reactivity, stability, and selectivity. Future work will involve creating ligands that can promote challenging coupling reactions or enable reactions to proceed under milder, more sustainable conditions (e.g., at room temperature, in greener solvents). The desire to move away from expensive palladium catalysts is a noted driver in patent literature for related processes. google.com

Computational-Driven Discovery and Design of Derivatives

The synergy between computational chemistry and experimental synthesis is accelerating the pace of chemical innovation. For this compound, computational tools are set to play a transformative role.

Predicting Reactivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the reactivity of different sites on the molecule. For instance, DFT and Molecular Electrostatic Potential (MEP) analysis have been used to understand the reactive sites and possible reaction pathways for related pyridine derivatives. mdpi.comresearchgate.net This insight can guide experimental efforts by identifying the most promising reaction conditions and predicting potential side products.

Designing Novel Derivatives: Computational screening can be used to design new derivatives of this compound with optimized properties for specific applications. By modeling the interaction of virtual compounds with a biological target, such as an enzyme or receptor, researchers can prioritize the synthesis of molecules that are most likely to be active. This approach, central to modern drug discovery, can save considerable time and resources. nih.gov

Understanding Structure-Property Relationships: Computational studies can elucidate the relationship between the chemical structure of a derivative and its physical or biological properties. For example, calculations can predict properties like lipophilicity, electronic character, and metabolic stability, which are crucial parameters in the development of new pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(methoxymethyl)pyridine, and how do regioselectivity challenges in bromination impact yield?

- Methodological Answer : The synthesis often involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-(methoxymethyl)pyridine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Regioselectivity is influenced by steric and electronic factors; directing groups like methoxymethyl may favor bromination at the 5-position. Characterization via H/C NMR and HPLC-MS is critical to confirm positional isomer purity .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Compare chemical shifts of the methoxymethyl group (δ ~3.3–3.5 ppm for OCH) and aromatic protons (δ ~6.5–8.5 ppm) to reference data. H-H COSY or NOESY can confirm spatial proximity of substituents.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHBrNO at m/z 202.05).

- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the methoxymethyl group in pyridine systems?

- Methodological Answer : Protecting group chemistry is often essential. For example, transient protection of the pyridine nitrogen with a trimethylsilyl (TMS) group can reduce undesired alkylation at the N-position. Alternatively, employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improves selectivity for O-alkylation over N-alkylation. Post-reaction deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical .

Q. How does this compound function as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex heterocycles?

- Methodological Answer : The bromine atom at the 5-position serves as a handle for palladium-catalyzed couplings. For example:

- Suzuki-Miyaura : React with arylboronic acids (Pd(PPh), NaCO, dioxane/water, 80–100°C) to yield biarylpyridines.

- Buchwald-Hartwig Amination : Couple with amines (Pd(dba), Xantphos, CsCO, toluene) to introduce amino groups.

Monitoring reaction progress via TLC and optimizing ligand/catalyst systems (e.g., XPhos for hindered substrates) enhances efficiency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction yield and purity?

- Methodological Answer : Key challenges include:

- Exothermic Bromination : Use controlled addition of brominating agents and cooling (0–5°C) to prevent runaway reactions.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or distillation (if thermally stable).

- Byproduct Management : Employ inline IR or GC-MS to detect intermediates like 5-bromo-2-hydroxymethylpyridine, which may form via demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |